molecular formula C17H16LiSi B14259553 CID 71360208 CAS No. 313062-53-2

CID 71360208

Katalognummer: B14259553
CAS-Nummer: 313062-53-2
Molekulargewicht: 255.4 g/mol
InChI-Schlüssel: LUNQGQYJDAYQLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71360208” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 71360208 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include batch or continuous flow processes, depending on the specific requirements of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 71360208 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

CID 71360208 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 71360208 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 71360208 include other chemical entities with related structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally similar molecules.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications Its unique chemical properties, preparation methods, and reactivity make it an important subject of study in chemistry, biology, medicine, and industry

Eigenschaften

CAS-Nummer

313062-53-2

Molekularformel

C17H16LiSi

Molekulargewicht

255.4 g/mol

InChI

InChI=1S/C17H16Si.Li/c1-18-17(12-5-2-6-13-17)16-11-7-9-14-8-3-4-10-15(14)16;/h2-12H,13H2,1H3;/q-1;+1

InChI-Schlüssel

LUNQGQYJDAYQLD-UHFFFAOYSA-N

Kanonische SMILES

[Li+].C[Si-]C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.